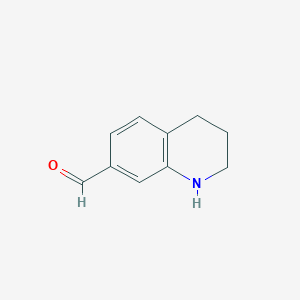
1,2,3,4-Tetrahydroquinoline-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydroquinoline-7-carbaldehyde is a heterocyclic compound that features a quinoline core structure with a formyl group at the 7th position. This compound is part of the tetrahydroquinoline family, which is known for its significant biological and chemical properties. The presence of both nitrogen and an aldehyde group in its structure makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1,2,3,4-tetrahydroquinoline-7-carbaldehyde can be achieved through several methods. One common approach involves the catalytic hydrogenation of quinoline derivatives. For instance, the selective hydrogenation of quinoline using a copper-based catalyst can yield tetrahydroquinoline derivatives . Another method involves the Friedländer synthesis, where aniline derivatives react with aldehydes under acidic conditions to form quinoline derivatives, which can then be further reduced to tetrahydroquinoline .
Industrial production methods often utilize catalytic systems to enhance yield and selectivity. The use of heterogeneous catalysts, such as copper or palladium, in combination with hydrogen gas, is a common industrial approach . These methods are favored for their efficiency and scalability.
Analyse Chemischer Reaktionen
1,2,3,4-Tetrahydroquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., alkyl halides). Major products formed from these reactions include carboxylic acids, alcohols, and substituted tetrahydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydroquinoline-7-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydroquinoline-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . The nitrogen atom in the tetrahydroquinoline ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroquinoline-7-carbaldehyde can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar core structure but lacks the aldehyde group.
Quinoline: Unlike tetrahydroquinoline, quinoline is fully aromatic and lacks hydrogenation.
1,2,3,4-Tetrahydroquinoline-1-carbaldehyde: This compound has the aldehyde group at the 1st position instead of the 7th.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H11NO |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydroquinoline-7-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h3-4,6-7,11H,1-2,5H2 |
InChI-Schlüssel |
KKBVDZHPNNNNOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C(C=C2)C=O)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


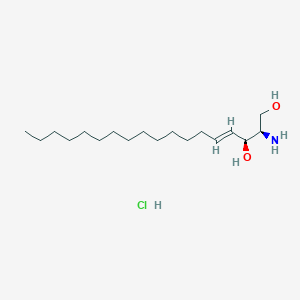

![6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)
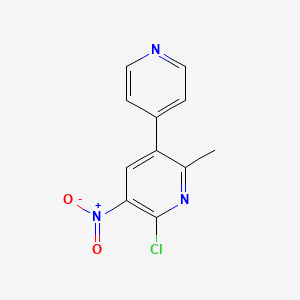


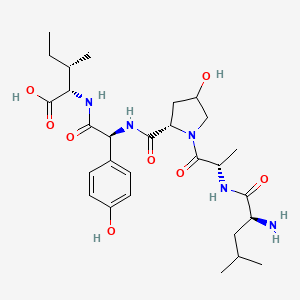
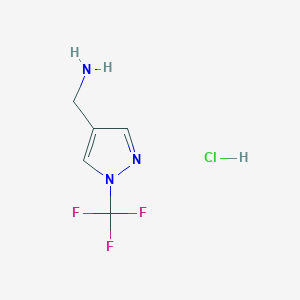
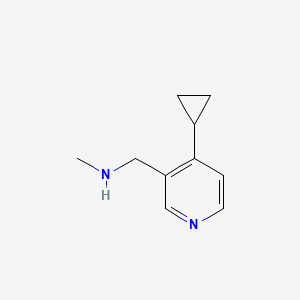
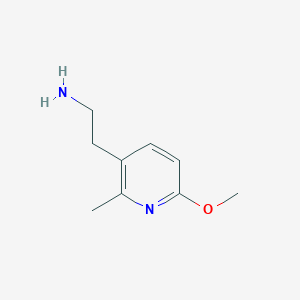
![8-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B13127139.png)
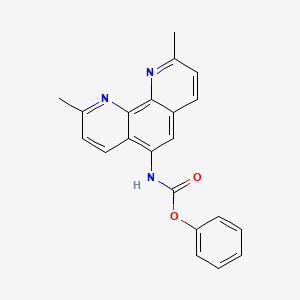

![1,4-Diamino-2,3-bis[([1,1'-biphenyl]-4-yl)oxy]anthracene-9,10-dione](/img/structure/B13127163.png)
